molecular formula C23H32NOP B3029461 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole CAS No. 672937-63-2

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

Cat. No. B3029461
CAS RN: 672937-63-2
M. Wt: 369.5
InChI Key: JUZAKZRALSJLOV-UHFFFAOYSA-N
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Description

“2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a 2-methoxyphenyl group and a dicyclohexylphosphino group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrole ring, followed by the attachment of the 2-methoxyphenyl and dicyclohexylphosphino groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the aromatic pyrrole and phenyl rings, the methoxy group, and the dicyclohexylphosphino group. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The methoxy group might be susceptible to reactions involving the cleavage of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule would all influence its properties .

Scientific Research Applications

Asymmetric Hydrogenation Catalyst

Overview: Asymmetric hydrogenation is a powerful method for creating chiral compounds. First-row transition metals, including 2-methoxyphenyl isocyanate, play a crucial role in this process.

Behavior: Applications:

(2-Methoxyphenoxy)acetic Acid

Overview: This compound, derived from 2-methoxyphenyl isocyanate, has its own set of applications.

Properties: Applications:

Safety and Hazards

As with any chemical compound, handling “2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

dicyclohexyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32NOP/c1-25-22-16-9-8-15-21(22)24-18-10-17-23(24)26(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20H,2-7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZAKZRALSJLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696509
Record name 2-(Dicyclohexylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

CAS RN

672937-63-2
Record name 2-(Dicyclohexylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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